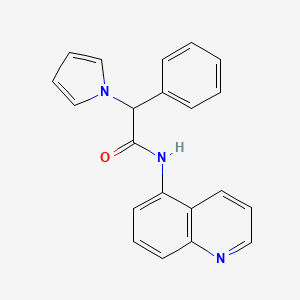

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide

描述

属性

IUPAC Name |

2-phenyl-2-pyrrol-1-yl-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c25-21(23-19-12-6-11-18-17(19)10-7-13-22-18)20(24-14-4-5-15-24)16-8-2-1-3-9-16/h1-15,20H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKBLUYRDUOXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 1,4-dicarbonyl compounds, the pyrrole ring can be synthesized via the Paal-Knorr synthesis.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.

Final Coupling: The final step involves coupling the pyrrole and quinoline derivatives with an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the quinoline moiety, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学研究应用

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

作用机制

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound can alter the signaling processes within cells.

相似化合物的比较

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Quinoline vs.

However, the lack of electron-withdrawing trichloroacetyl groups may alter reactivity .

Aromatic vs. Heteroaromatic Linkers : Compared to indole-pyridine-thiourea analogs (e.g., CAS 339099-35-3), the target compound’s simpler aromatic system may reduce steric hindrance, improving binding to flat enzymatic pockets .

Physicochemical Properties

- Solubility: The quinoline moiety likely reduces aqueous solubility compared to benzothiazole derivatives with polar substituents (e.g., methoxy groups in EP3348550A1 compounds) .

- Melting Points : While the target compound’s melting point is unreported, analogs with trichloroacetyl groups (e.g., 9d: 90°C, 9g: 67°C) show variability dependent on substituent bulkiness .

生物活性

2-Phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a complex structure featuring a phenyl group, a pyrrole ring, and a quinoline moiety. Its synthesis involves multiple steps, including the formation of the pyrrole and subsequent coupling reactions to produce the final acetamide derivative. The synthetic route typically utilizes techniques such as Sonogashira coupling and various cyclization methods to achieve the desired heterocyclic framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory assays. The mechanism appears to involve inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Mechanistic Studies

Mechanistic investigations have provided insights into how this compound exerts its biological effects:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound leads to increased apoptosis in cancer cells, suggesting a mechanism that may involve mitochondrial pathways.

- DNA Interaction : Binding studies revealed that the compound interacts with DNA, which may contribute to its anticancer activity by disrupting replication processes.

Case Study 1: MCF7 Cell Line

In a controlled study, MCF7 cells were treated with varying concentrations of this compound over 48 hours. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent.

Case Study 2: In Vivo Evaluation

An animal model study assessed the efficacy of the compound in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, supporting further investigation into its therapeutic potential.

常见问题

Basic: What synthetic strategies are recommended for 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide?

Answer:

The synthesis involves multi-step routes, typically including:

- Amide bond formation : Coupling the quinolin-5-amine moiety with the substituted phenyl-pyrrole acetic acid derivative using reagents like EDCI/HOBt or DCC under anhydrous conditions (e.g., DMF or THF) .

- Pyrrole ring functionalization : Optimizing conditions (e.g., 60–80°C, inert atmosphere) to prevent side reactions during the introduction of the 1H-pyrrol-1-yl group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products (>95%) .

Key validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and HRMS .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz in CDCl or DMSO-d) resolves aromatic protons (δ 7.0–9.0 ppm) and confirms amide proton integration .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect trace impurities .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, prioritizing low-energy pathways (e.g., B3LYP/6-31G*) .

- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) to maximize yield .

- Machine learning : Train models on similar quinoline-pyrrole analogs to predict optimal reaction conditions (temperature, catalyst loading) .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

- Orthogonal assays : Compare enzyme inhibition (IC) with cell-based viability assays (MTT) to differentiate direct target engagement vs. off-target effects .

- Structural analogs : Synthesize derivatives (e.g., replacing quinoline with isoquinoline) to isolate structure-activity relationships (SAR) .

- Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to validate binding modes and explain potency variations .

Advanced: How to design experiments for studying metabolic stability?

Answer:

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) at 37°C, monitor parent compound depletion via LC-MS/MS, and calculate intrinsic clearance (Cl) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .

- Metabolite identification : HRMS/MS with data-dependent acquisition (DDA) identifies phase I/II metabolites .

Basic: What are the critical parameters for scaling up synthesis?

Answer:

- Reactor design : Use jacketed reactors with precise temperature control (±2°C) to maintain reproducibility .

- Catalyst recycling : Test heterogeneous catalysts (e.g., Pd/C) for amide coupling to reduce costs .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvent systems : Optimize DMSO concentrations (<1% v/v) or use β-cyclodextrin inclusion complexes .

- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Advanced: What crystallographic techniques determine solid-state properties?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane) and solve structures using SHELX .

- Powder XRD : Analyze polymorphism and crystallinity under varying humidity/temperature .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。